molecular formula C20H15ClN6O2 B5518790 N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

Cat. No. B5518790
M. Wt: 406.8 g/mol
InChI Key: FGXZOODIBCGDJV-WSDLNYQXSA-N
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Description

Synthesis Analysis

The synthesis of similar heterocyclic derivatives involves multiple steps, including condensation reactions, and is characterized using spectroscopic methods such as UV–Vis, FT-IR, and NMR. For example, Kadhim and Mekky (2021) synthesized a related compound and utilized TD-DFT calculations to optimize the ground-state molecular geometries and examine light harvesting efficiencies, providing insights into the synthetic approach and characterization techniques that could be applied to the synthesis of N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide (Kadhim & Mekky, 2021).

Molecular Structure Analysis

X-ray crystallography and DFT studies are common techniques for analyzing the molecular structure of such compounds. Al-Hourani et al. (2015) demonstrated the use of X-ray crystallography to determine the structure of tetrazole derivatives, revealing planar tetrazole rings and interactions between adjacent molecules, which could be relevant for understanding the molecular structure of N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide (Al-Hourani et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be studied through various reactions, including acylation, bromination, nitration, sulfonation, and hydroxymethylation, as explored by Vlasova, Aleksandrov, and El’chaninov (2010) for similar imidazole derivatives. These reactions are essential for understanding the chemical properties and reactivity of N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide (Vlasova, Aleksandrov, & El’chaninov, 2010).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are typically determined through experimental analysis and can provide insight into the compound's applications and handling. Although specific studies on N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide are not available, similar methodologies apply to analogous compounds.

Chemical Properties Analysis

Chemical properties, including stability, reactivity towards different reagents, and photophysical properties, are crucial for the compound's application in materials science and chemistry. Theoretical studies, such as those conducted by Demir et al. (2016) on related compounds, using DFT calculations to assess molecular electrostatic potential and frontier molecular orbitals, offer valuable insights into these properties (Demir et al., 2016).

properties

IUPAC Name

N-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN6O2/c21-16-8-4-7-15(11-16)18-10-9-17(29-18)12-22-23-19(28)13-27-25-20(24-26-27)14-5-2-1-3-6-14/h1-12H,13H2,(H,23,28)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXZOODIBCGDJV-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=CC=C(O3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C/C3=CC=C(O3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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